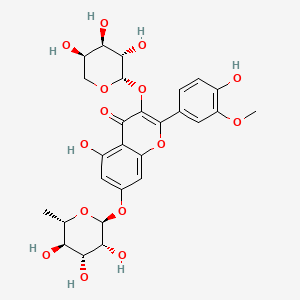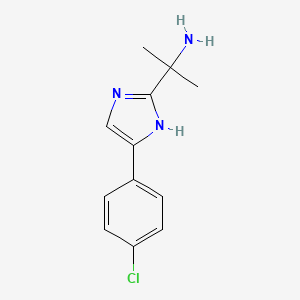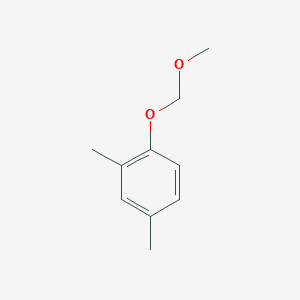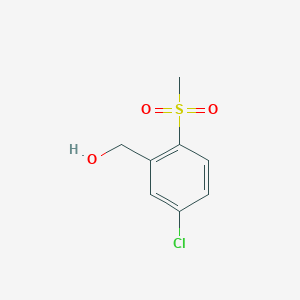
Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is an organic compound that features a boronic ester and a phosphine oxide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide typically involves the following steps:
Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This can be done by reacting an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Phosphine Oxide Formation: The phosphine oxide group can be introduced by reacting the corresponding phosphine with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The phosphine group can be oxidized to form the phosphine oxide.
Suzuki-Miyaura Cross-Coupling: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Protodeboronation: The boronic ester group can undergo protodeboronation in the presence of an acid or base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl halide.
Protodeboronation: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide.
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Protodeboronation: The corresponding aryl compound without the boronic ester group.
科学研究应用
Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry:
Catalysis: It can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed cross-coupling reactions.
作用机制
The mechanism of action of Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide depends on the specific reaction it is involved in. For example:
In Suzuki-Miyaura Cross-Coupling: The boronic ester group reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The palladium catalyst facilitates the formation of a palladium-aryl intermediate, which then reacts with the boronic ester to form the final product.
In Oxidation Reactions: The phosphine group is oxidized to form the phosphine oxide, typically through the transfer of an oxygen atom from the oxidizing agent to the phosphine.
相似化合物的比较
Similar Compounds
Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: Similar structure but with an amine group instead of a phosphine oxide.
Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid: Similar structure but with a boronic acid group instead of a phosphine oxide.
Uniqueness
Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is unique due to the presence of both a boronic ester and a phosphine oxide group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and catalysis.
属性
分子式 |
C24H26BO3P |
|---|---|
分子量 |
404.2 g/mol |
IUPAC 名称 |
2-(4-diphenylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C24H26BO3P/c1-23(2)24(3,4)28-25(27-23)19-15-17-22(18-16-19)29(26,20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-18H,1-4H3 |
InChI 键 |
MWHAOLONSWOHQI-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B14032354.png)

![N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide](/img/structure/B14032359.png)


